molecular formula C18H14FN7O B4377482 N~3~-(3-FLUOROPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

N~3~-(3-FLUOROPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4377482
M. Wt: 363.3 g/mol
InChI Key: XYNNYMPQJRFKAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~-(3-FLUOROPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound is characterized by its unique structure, which includes a fluorophenyl group, a tetrazole ring, and a pyrazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N3-(3-FLUOROPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring is often formed through the condensation of hydrazine with a 1,3-diketone.

    Coupling Reactions: The final step involves coupling the tetrazole and pyrazole intermediates with the 3-fluorophenyl group using suitable coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N3-(3-FLUOROPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N~3~-(3-FLUOROPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N3-(3-FLUOROPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide
  • N-(3-bromophenyl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide
  • N-(3-methylphenyl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide

Uniqueness: N3-(3-FLUOROPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom’s electronegativity and small size can enhance the compound’s binding affinity to molecular targets and improve its metabolic stability.

Properties

IUPAC Name

N-(3-fluorophenyl)-1-[(5-phenyltetrazol-2-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN7O/c19-14-7-4-8-15(11-14)20-18(27)16-9-10-25(22-16)12-26-23-17(21-24-26)13-5-2-1-3-6-13/h1-11H,12H2,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNNYMPQJRFKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CN3C=CC(=N3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~-(3-FLUOROPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~3~-(3-FLUOROPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~3~-(3-FLUOROPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~3~-(3-FLUOROPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~3~-(3-FLUOROPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~3~-(3-FLUOROPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

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